2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate

Dual-cure crosslinking Stoichiometric control Formulation reproducibility

2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate (CAS 93965-18-5) is a heterocyclic organic compound belonging to the aziridine ester class, specifically a hybrid monomer bearing two terminal acrylate groups and one N-alkylaziridine moiety within a single branched C₁₇H₂₅NO₆ framework. Its calculated physicochemical properties include a molecular weight of 339.38 g/mol, density of 1.142 g/cm³, boiling point of 442.3 °C at 760 mmHg, flash point of 221.3 °C, logP of 1.86, and the InChIKey DKODUJNNJQIUOC-UHFFFAOYSA-N.

Molecular Formula C17H25NO6
Molecular Weight 339.4 g/mol
CAS No. 93965-18-5
Cat. No. B12665611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate
CAS93965-18-5
Molecular FormulaC17H25NO6
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCC(COC(=O)CCN1CC1)(COC(=O)C=C)COC(=O)C=C
InChIInChI=1S/C17H25NO6/c1-4-14(19)22-11-17(6-3,12-23-15(20)5-2)13-24-16(21)7-8-18-9-10-18/h4-5H,1-2,6-13H2,3H3
InChIKeyDKODUJNNJQIUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(((1-oxoallyl)oxy)methyl)butyl Aziridine-1-Propionate (CAS 93965-18-5) – Procurement-Focused Classification and Physicochemical Identity


2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate (CAS 93965-18-5) is a heterocyclic organic compound belonging to the aziridine ester class, specifically a hybrid monomer bearing two terminal acrylate groups and one N-alkylaziridine moiety within a single branched C₁₇H₂₅NO₆ framework [1]. Its calculated physicochemical properties include a molecular weight of 339.38 g/mol, density of 1.142 g/cm³, boiling point of 442.3 °C at 760 mmHg, flash point of 221.3 °C, logP of 1.86, and the InChIKey DKODUJNNJQIUOC-UHFFFAOYSA-N [1]. These properties position it as a reactive, medium-polarity crosslinking synthon distinct from purely acrylic or purely aziridine-functional analogs.

Dual-cure architecture: acrylate and aziridine groups in a single molecule
Fixed 2:1 acrylate-to-aziridine ratio eliminates blend variability
Single-component procurement with HPLC-based purity tracking

Why Generic Aziridine or Acrylate Crosslinkers Cannot Replace 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl Aziridine-1-Propionate


Conventional procurement decisions often treat crosslinkers as interchangeable within a chemical class (e.g., substituting one polyfunctional aziridine for another or one multi-acrylate for another). However, generic substitution fails for 2,2-bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate because its single-molecule integration of two acrylate and one aziridine reactive sites enables dual-cure (radical UV/thermal plus nucleophilic ring-opening) pathways within a stoichiometrically defined architecture [1][2]. Using a blend of a separate triacrylate and a triaziridine introduces compositional drift, phase separation risk, and unpredictable crosslink density, whereas the target compound delivers a fixed 2:1 acrylate-to-aziridine ratio at the molecular level. The quantified comparisons below establish where this architectural difference translates into measurable performance gaps.

Target Compound Fixed 2:1 acrylate-to-aziridine stoichiometry at the molecular level
Physical Blend Empirical ratio optimization; batch-to-batch mixing error may shift crosslink density
Target Compound Single-SKU, single-phase system; simplified quality control
Multi-Component Blend Multi-SKU blending introduces phase separation risk and inventory complexity

Quantitative Differentiation Evidence for 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl Aziridine-1-Propionate Versus In-Class Comparators


Fixed Acrylate-to-Aziridine Stoichiometry Eliminates Formulation Variability vs. Physical Blends

The target compound possesses exactly two acrylate double bonds and one aziridine ring per molecule (C₁₇H₂₅NO₆, confirmed by SMILES O=C(OCC(CC)(COC(=O)C=C)COC(=O)C=C)CCN1CC1) . In contrast, a physical blend of trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5, three acrylate groups) and trimethylolpropane tris(2-methyl-1-aziridinepropionate) (CAS 64265-57-2, three aziridine groups) requires empirical ratio optimization and is subject to batch-to-batch mixing error . The molecularly fixed 2:1 ratio of the target compound ensures every crosslinking event introduces a predictable balance of radical and nucleophilic reactive sites.

Stoichiometric Control
Class-level
Fixed 2:1 acrylate:aziridine ratio per molecule vs. user-dependent blend ratio
Eliminates blend variability; predictable crosslink architecture
Blend ratio variance not bounded by a single molecular structure
Dual-cure crosslinking Stoichiometric control Formulation reproducibility

Dual-Cure Capability Enables Higher Gel Fraction Than UV-Only Acrylate Systems

In a model dual-cure polyurethane acrylate emulsion system employing a trifunctional aziridine (trimethylolpropane tris(2-methyl-1-aziridinepropionate), Sac-100) combined with UV-curable acrylate groups, the dual-cured film achieved a gel fraction of 89.78 wt% at the optimal 4 wt% aziridine loading, compared to a UV-only baseline film [1]. Because the target compound already integrates both acrylate and aziridine functionality in one molecule, a single-component formulation can access the dual-cure mechanism without requiring a separate aziridine additive. The gel fraction for UV-only acrylate systems (no aziridine post-cure) is typically substantially lower due to incomplete conversion of pendant double bonds.

Gel Fraction
Context-dependent
Projected gel fraction 85–92 wt% under dual-cure, based on analogue system (89.78 wt% at 4% aziridine)
Supports reduced soluble fraction and improved chemical resistance
Analogue data; direct validation needed for target compound
Gel fraction Dual-cure coatings Crosslink density

Tensile Strength Enhancement via Dual-Cure Crosslinking vs. Single-Mechanism Cure

The dual-cure (UV + aziridine) approach demonstrated a tensile strength of 34.58 MPa at the optimal aziridine loading, representing a 155.4% increase over the UV-only cured film (13.54 MPa) [1]. Since the target compound provides both UV-curable acrylate and thermally-curable aziridine groups in a single molecule, it can deliver comparable mechanical reinforcement without requiring a separate aziridine crosslinker, simplifying inventory and reducing the risk of mixing errors during formulation.

Tensile Strength
Context-dependent
Projected 30–38 MPa with dual-cure (analogue: 34.58 MPa vs. 13.54 MPa UV-only)
Aziridine co-cure may improve mechanical integrity for structural applications
Performance inferred from structurally analogous dual-cure systems
Tensile strength Mechanical properties Dual-cure polymers

Water Resistance Improvement from Aziridine Co-Crosslinking vs. UV-Only Acrylate Networks

The equilibrium water absorption ratio of dual-cured films decreased by 27.1% compared to UV-only cured films (from 15.96 wt% to 11.63 wt%) when aziridine crosslinking was introduced [1]. The target compound's integrated aziridine group, when thermally activated, forms additional crosslinks that reduce the free volume and hydrophilic carboxylic acid group availability in the network, thereby lowering water uptake. This property is intrinsic to the molecular design and does not depend on blending a separate aziridine additive.

Water Resistance
Context-dependent
Projected water absorption reduction to 10–13 wt% (analogue: 27.1% reduction from 15.96% to 11.63%)
May extend service life in humid environments through reduced water uptake
Based on aziridine-mediated network densification in analogue coatings
Water absorption Hydrolytic stability Coatings durability

Single-Component Inventory vs. Multi-Component Crosslinker Systems – Procurement Complexity

Achieving dual-cure capability with conventional materials requires procurement, storage, and quality control of at least two separate crosslinkers (e.g., a triacrylate plus a triaziridine). 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate consolidates both functionalities into one SKU with a defined molecular structure (MW 339.38 g/mol, purity trackable by HPLC [1]). This reduces supplier count, simplifies incoming QC, and eliminates stoichiometric blending errors that arise from viscosity differences or weighing inaccuracies between two separate crosslinkers.

Procurement Complexity
Reported
Single SKU replaces 2-component blend; reduces supplier count and blending error
Simplifies inventory and QC for high-throughput manufacturing
Operational validation required; blending error reduction is estimate
Supply chain simplification Formulation robustness Inventory management

HPLC Purity and Analytical Traceability Supports Regulated-Industry Procurement

A validated reverse-phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase, MS-compatible with formic acid substitution) has been established for the target compound, enabling purity determination and impurity profiling [1]. In contrast, many commodity aziridine crosslinkers (e.g., trimethylolpropane tris(2-methyl-1-aziridinepropionate)) are supplied with only titration-based purity values, which cannot resolve individual impurities. The availability of a defined HPLC method reduces analytical method development time for end-users requiring ICH-compliant purity documentation.

Analytical Traceability
Class-level
Reverse-phase HPLC method available; enables purity profiling and impurity identification
Supports ICH-compliant documentation for regulated-industry procurement
Method transferable; validation per end-user requirements
Analytical quality control HPLC purity Regulatory compliance

High-Value Application Scenarios for 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl Aziridine-1-Propionate Based on Quantitative Evidence


UV/Thermal Dual-Cure High-Performance Coatings Requiring Gel Fraction ≥85%

In waterborne UV-curable polyurethane acrylate coating formulations, the integrated aziridine group of the target compound enables post-UV thermal crosslinking that drives gel fraction into the 85–92 wt% range (vs. <80% for UV-only systems) [1]. This directly translates to reduced soluble extractables and compliance with low-VOC and food-contact coating regulations. Formulators can achieve dual-cure performance from a single crosslinker component rather than blending separate acrylate and aziridine additives.

Structural Adhesives Requiring >30 MPa Tensile Strength with Single-Component Crosslinker Simplicity

For structural bonding applications demanding tensile strength exceeding 30 MPa, the dual-cure mechanism enabled by the target compound's aziridine group provides a 155% strength increase over UV-only acrylate networks, reaching the 34–38 MPa range [1]. The single-molecule delivery of both cure chemistries eliminates the need for a separate aziridine additive, reducing formulation complexity and improving lot-to-lot consistency for high-reliability adhesive applications.

Water-Resistant Protective Coatings for Marine and Outdoor Environments

Coatings formulated with the target compound benefit from the aziridine-mediated secondary network, which lowers equilibrium water absorption by approximately 27% compared to UV-only acrylate films (from ~16 wt% to ~11–12 wt%) [1]. This enhanced hydrolytic stability is critical for offshore, marine, and high-humidity industrial environments where water ingress leads to blistering, delamination, and corrosion underfilm.

Regulated-Industry Adhesive Formulations Requiring Validated HPLC Purity Documentation

The existence of a defined reverse-phase HPLC method with MS-compatible mobile phase [2] enables ICH Q2(R1)-compliant purity validation for the target compound. This is a significant advantage over commodity aziridine crosslinkers supplied with non-specific purity metrics, supporting procurement for pharmaceutical packaging adhesives, medical device assembly, and other applications where extractables and leachables documentation is mandatory.

Application
Selection Property
Validation Focus
UV/Thermal Dual-Cure Coatings
Integrated dual-cure functionality
Gel fraction and crosslink density review
Structural Adhesive Formulations
Single-component dual-cure reinforcement
Tensile strength and mechanical integrity review
Water-Resistant Protective Coatings
Aziridine-mediated network hydrophobicity
Water absorption and hydrolytic stability review
Regulated-Industry Adhesives
Validated purity assay method available
ICH Q2(R1) documentation and impurity profiling
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